(R,R)-(+)-1,2,9,10-Diepoxydecane
Overview
Description
(R,R)-(+)-1,2,9,10-Diepoxydecane is a chiral organic compound characterized by the presence of two epoxide groups. This compound is notable for its optical activity, meaning it can rotate plane-polarized light. The (R,R) configuration indicates that both epoxide groups are in the R configuration, which is crucial for its specific chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(R,R)-(+)-1,2,9,10-Diepoxydecane can be synthesized through several methods. One common approach involves the epoxidation of a suitable diene precursor using peracids such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions, often at room temperature, and in an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the efficiency of the epoxidation process. The use of such catalysts allows for lower reaction temperatures and reduced reaction times, making the process more economical and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(R,R)-(+)-1,2,9,10-Diepoxydecane undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide groups can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide carbons, leading to the formation of a wide range of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with osmium tetroxide can yield vicinal diols, while reduction with sodium borohydride produces the corresponding alcohols.
Scientific Research Applications
(R,R)-(+)-1,2,9,10-Diepoxydecane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to form covalent bonds with nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Its derivatives are investigated for potential therapeutic applications, including as anticancer and antiviral agents.
Industry: this compound is used in the production of epoxy resins and as a cross-linking agent in polymer chemistry.
Mechanism of Action
The mechanism by which (R,R)-(+)-1,2,9,10-Diepoxydecane exerts its effects involves the reactivity of its epoxide groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins or bases in nucleic acids. This reactivity is exploited in various applications, from enzyme inhibition studies to the development of bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
(S,S)-(-)-1,2,9,10-Diepoxydecane: The enantiomer of (R,R)-(+)-1,2,9,10-Diepoxydecane, which has different optical activity and potentially different biological activity.
1,2-Epoxydecane: A simpler epoxide with only one epoxide group, used in similar applications but with different reactivity and properties.
1,2,9,10-Tetrahydroxydecane: The fully reduced form of this compound, which lacks the epoxide groups and has different chemical properties.
Uniqueness
This compound is unique due to its chiral nature and the presence of two epoxide groups. This combination allows for specific interactions with chiral environments and makes it a valuable tool in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2R)-2-[6-[(2R)-oxiran-2-yl]hexyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-10H,1-8H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHWRTNORXTUDE-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCCCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CCCCCC[C@@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583814 | |
Record name | (2R,2'R)-2,2'-(Hexane-1,6-diyl)bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144741-95-7 | |
Record name | (2R,2'R)-2,2'-(Hexane-1,6-diyl)bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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